![molecular formula C20H24N2O3 B5741559 N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5741559.png)
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bayer Pharmaceuticals in 1999 and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis. This compound inhibits the activity of several kinases, including Raf-1, B-Raf, c-Kit, VEGFR-2, and PDGFR-β, which are all involved in tumor growth and angiogenesis.
Efectos Bioquímicos Y Fisiológicos
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth and angiogenesis, induction of tumor cell apoptosis, and modulation of the immune system. This compound has also been shown to have anti-inflammatory effects and to improve vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 in lab experiments is its multi-targeted kinase inhibition, which allows for the targeting of multiple signaling pathways involved in disease progression. However, one limitation of using this compound is its potential off-target effects, which can lead to unwanted side effects and toxicity.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006. One potential area of investigation is the development of new analogs of this compound with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 and to better understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 involves a multi-step process that begins with the reaction of 2-methylphenol with acetic anhydride to form 2-acetoxytoluene. This intermediate is then reacted with tert-butylamine to form N-(tert-butyl)-2-methylphenylacetamide. The final step involves the reaction of N-(tert-butyl)-2-methylphenylacetamide with 4-bromo-3-nitrobenzoic acid to yield N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and autoimmune disorders. In cancer, N-(tert-butyl)-4-{[(2-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to inhibit the growth and proliferation of tumor cells by targeting multiple signaling pathways involved in tumor growth and angiogenesis.
Propiedades
IUPAC Name |
N-tert-butyl-4-[[2-(2-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-7-5-6-8-17(14)25-13-18(23)21-16-11-9-15(10-12-16)19(24)22-20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKMRWRKZBDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

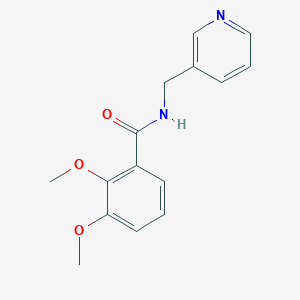
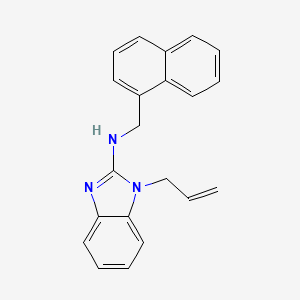


![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
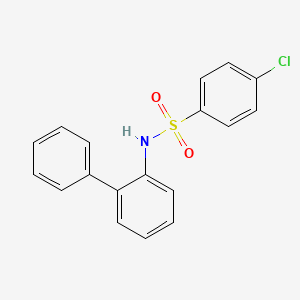
![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)
![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)
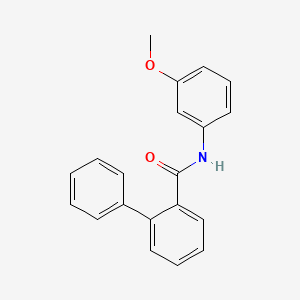
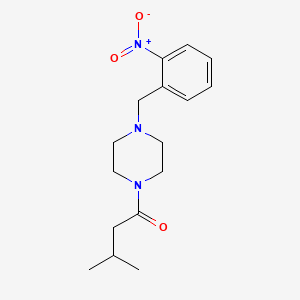
![3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5741566.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3,4-dichlorophenyl)acrylamide](/img/structure/B5741569.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5741586.png)
![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)